N-(Acetamidomethyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetamidomethyl)-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetamidomethyl group and a chloroacetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetamidomethyl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with acetamidomethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroacetyl chloride+acetamidomethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Acetamidomethyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of acetic acid and other by-products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Acetic acid and other by-products are commonly formed during hydrolysis.
Scientific Research Applications
N-(Acetamidomethyl)-2-chloroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Acetamidomethyl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
N-(Acetamidomethyl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-(Acetamidomethyl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
N-(Acetamidomethyl)-2-chloroacetamide is unique due to its specific reactivity profile and the balance between its acetamidomethyl and chloroacetamide groups. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
88542-79-4 |
---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
N-(acetamidomethyl)-2-chloroacetamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(9)7-3-8-5(10)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) |
InChI Key |
DVOLHYRWCSLKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.